molecular formula C14H11F3O2S B5179196 4,4,4-trifluoro-3-hydroxy-3-phenyl-1-(thiophen-2-yl)butan-1-one

4,4,4-trifluoro-3-hydroxy-3-phenyl-1-(thiophen-2-yl)butan-1-one

Cat. No.: B5179196
M. Wt: 300.30 g/mol
InChI Key: DRBLFYFYWKRWMI-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-phenyl-1-(thiophen-2-yl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, hydroxy, phenyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-3-hydroxy-3-phenyl-1-(thiophen-2-yl)butan-1-one typically involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-3-phenyl-1-(thiophen-2-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-phenyl-1-(thiophen-2-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-hydroxy-3-phenyl-1-(thiophen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy and carbonyl groups can form hydrogen bonds with biological targets, influencing their activity. The phenyl and thiophenyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one: Similar structure but with a methyl group instead of a phenyl group.

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar structure but lacks the hydroxy group.

    4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Similar structure but with a naphthyl group instead of a thiophenyl group[][5].

Uniqueness

4,4,4-Trifluoro-3-hydroxy-3-phenyl-1-(thiophen-2-yl)butan-1-one is unique due to the presence of both phenyl and thiophenyl groups, which confer distinct chemical and biological properties. The combination of these groups with the trifluoromethyl and hydroxy groups makes this compound particularly versatile and valuable for various applications[5][5].

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-phenyl-1-thiophen-2-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2S/c15-14(16,17)13(19,10-5-2-1-3-6-10)9-11(18)12-7-4-8-20-12/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBLFYFYWKRWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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